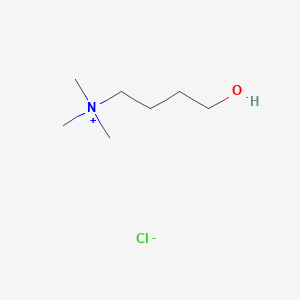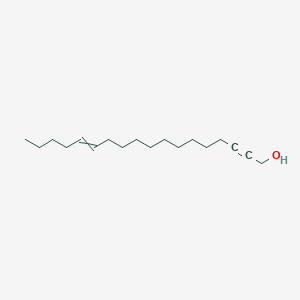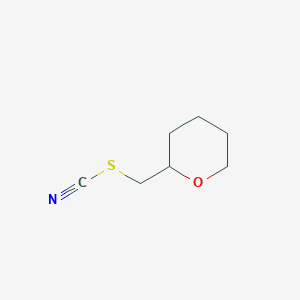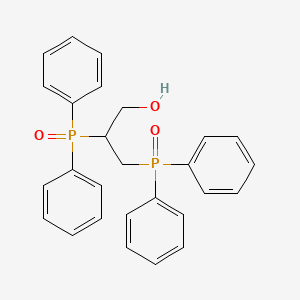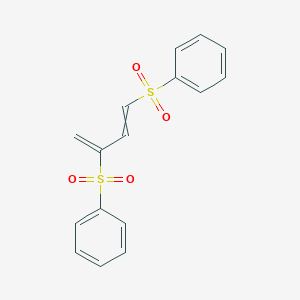![molecular formula C15H24O7 B14303057 {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol CAS No. 112806-58-3](/img/structure/B14303057.png)
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a phenyl ring substituted with methoxyethoxy groups and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]benzaldehyde or 3,4-bis[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)phenylmethane
Uniqueness
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis.
Propiedades
Número CAS |
112806-58-3 |
|---|---|
Fórmula molecular |
C15H24O7 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
[3,4-bis(2-methoxyethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C15H24O7/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9,16H,5-8,10-12H2,1-2H3 |
Clave InChI |
LBAKJHKOFWIUSV-UHFFFAOYSA-N |
SMILES canónico |
COCCOCOC1=C(C=C(C=C1)CO)OCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


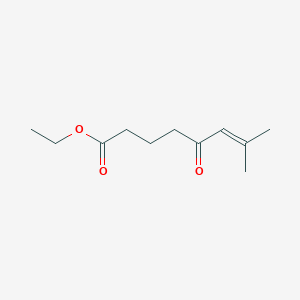
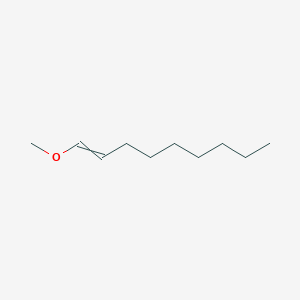
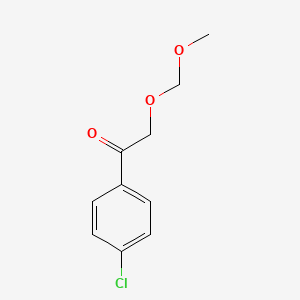
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
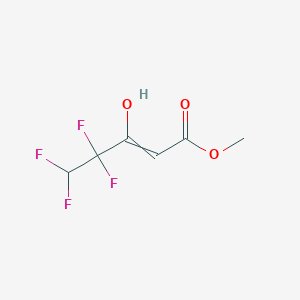
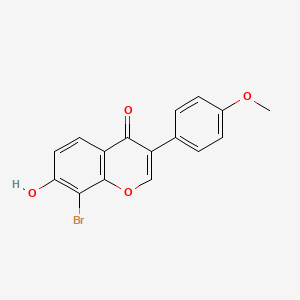
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
